

Introduction: The Rationale for CAR-Macrophage Therapy

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Compound of Interest

Compound Name: CT-08

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Solid tumors present a significant challenge for many immunotherapies, including CAR-T cells, due to an immunosuppressive tumor microenvironment (TME).[1][2][3] Macrophages, which are often abundant in the TME, have the potential to overcome these barriers.[3] CT-0508 is a first-in-class investigational therapy utilizing autologous monocyte-derived macrophages engineered to express an anti-HER2 CAR.[1][2][4] Preclinical studies have demonstrated that these CAR-macrophages can phagocytose tumor cells, activate the TME, recruit T cells, and present tumor antigens, leading to a robust anti-tumor immune response.[2][4][5] These promising preclinical findings led to the initiation of this Phase 1 trial to assess the safety, feasibility, and preliminary efficacy of CT-0508 in patients with advanced HER2-overexpressing solid tumors.[2][4] In September 2021, the FDA granted a Fast Track designation to CT-0508 for the treatment of patients with solid tumors.[1]

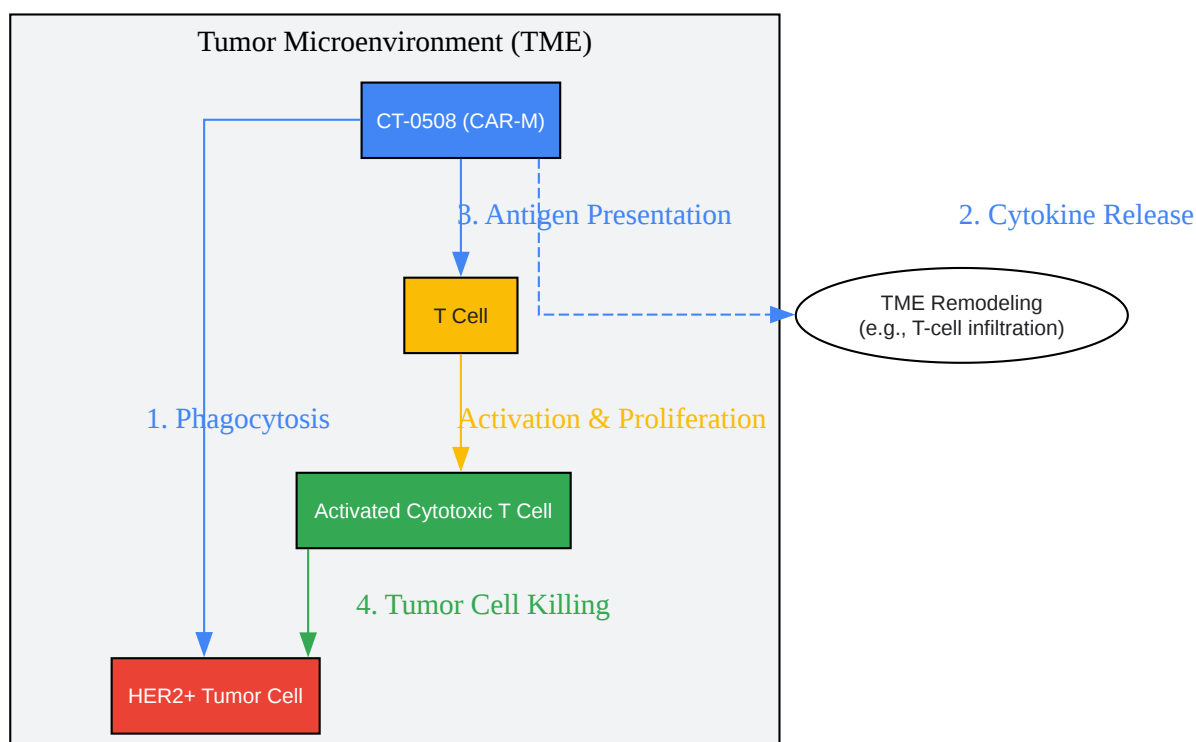
Mechanism of Action of CT-0508

CT-0508 is designed to leverage the natural functions of macrophages to fight cancer. The therapy consists of autologous monocytes that are differentiated into M1 pro-inflammatory macrophages and then engineered to express an anti-HER2 chimeric antigen receptor.[1][3]

The proposed mechanism involves several key steps:

- **Antigen-Specific Phagocytosis:** The anti-HER2 CAR directs the macrophages to recognize and engulf HER2-overexpressing cancer cells.[3]

- Tumor Microenvironment Remodeling: Upon activation, the CAR-macrophages release pro-inflammatory cytokines, which helps to alter the immunosuppressive TME.[1][6]
- Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, the CAR-macrophages process and present tumor neoantigens to T cells. This leads to the activation and expansion of tumor-reactive T cells.[1][3]
- Epitope Spreading: By initiating a T-cell response against a variety of tumor antigens (not just HER2), CT-0508 may induce a broader and more durable anti-tumor immunity, potentially preventing antigen-negative relapse.[3]



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CT-0508 Proposed Mechanism of Action.

Phase 1 Trial Methodology

The first-in-human study (NCT04660929) is a multi-center, open-label, Phase 1 basket trial designed to evaluate CT-0508 in patients with recurrent or metastatic solid tumors that overexpress HER2.[1][2]

Study Objectives

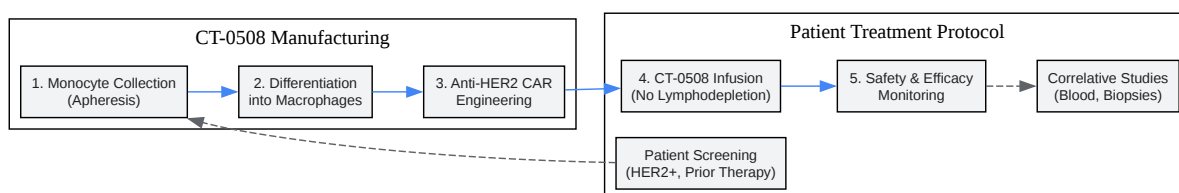
The primary objectives of the study are to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[3][6] Secondary endpoints include cellular kinetics and preliminary efficacy as measured by Objective Response Rate (ORR), Overall Survival (OS), Progression-Free Survival (PFS), and Duration of Response (DOR).[1][6]

Patient Population

Eligible participants were adults with HER2-overexpressing recurrent or metastatic solid tumors, at least one measurable lesion per RECIST v1.1 criteria, and an ECOG performance status of 1 or less.[1] Patients with breast cancer or gastric/gastroesophageal junction cancers must have previously failed FDA-approved HER2-targeted therapies.[1]

Experimental Protocol

The experimental workflow involves several key stages from patient screening to follow-up.



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High-Level Experimental Workflow for the CT-0508 Phase 1 Trial.

Manufacturing Process: The process begins with the collection of monocytes from patients via apheresis.[2] These monocytes are then differentiated into macrophages and engineered with

an anti-HER2 CAR.[2] The final CT-0508 product was reported to have high viability, purity, and CAR expression.[2]

Dosing and Administration: The study evaluated at least two dosing regimens. Group 1 (n=9) received a fractionated dose on days 1, 3, and 5, while Group 2 (n=9) received the full dose on day 1.[2][4] Notably, CT-0508 is administered without any preparative lymphodepleting chemotherapy.[2][6] A sub-study is also investigating the combination of CT-0508 with the PD-1 inhibitor pembrolizumab.[3]

Correlative Studies: To investigate the mechanism of action, the protocol includes the collection of serial blood samples and tumor biopsies (one pre-treatment and two post-treatment).[2][4] Analyses include pharmacokinetics, TME modulation, and T-cell receptor (TCR) sequencing.[2][4]

Phase 1 Trial Results

The results presented here are based on interim analyses of the ongoing Phase 1 trial.

Patient Demographics and Baseline Characteristics

Data has been presented for cohorts of varying sizes as the trial has progressed. The table below summarizes characteristics from a cohort of 14 patients.

Characteristic	Value (n=14)	Reference
Median Age (Range)	58 years (45-81)	[1]
Gender	71.4% Female	[1]
ECOG Performance Status 0	64.3%	[1]
HER2 Overexpression (IHC 3+)	64.3%	[1]
Tumor Types	Breast, Esophageal, Cholangiocarcinoma, Ovarian, Salivary/Parotid Gland	[2] [4] [5]
Median Prior Lines of Therapy (Range)	3 (2-11)	[4] [5]
Prior Anti-HER2 Therapy	85.7% (in a cohort of 7)	[2]

Safety and Tolerability

CT-0508 has demonstrated a tolerable safety profile across the reported cohorts.

Safety Finding	Observation	Reference
Dose-Limiting Toxicities (DLTs)	None reported	[1] [2]
Grade 3-4 CRS	None reported	[1] [6]
ICANS (Any Grade)	None reported	[1]
Most Common AEs (Any Grade)	Cytokine Release Syndrome (CRS), Infusion-Related Reactions, Decreased Lymphocyte Count	[1]
Grade 3 AEs	Decreased lymphocyte count (n=3), cough (n=1), decreased neutrophil count (n=1)	[1]
Serious AEs (SAEs)	5 treatment-related SAEs were due to hospitalization for monitoring of Grade 2 CRS or Grade 2 infusion reaction.	[1]

Most adverse events were Grade 1 or 2 and resolved quickly.[\[2\]](#)[\[5\]](#) Cases of Grade 1-2 CRS were managed without the need for tocilizumab or corticosteroids.[\[2\]](#)[\[7\]](#)

Preliminary Efficacy

The best overall response observed in the trial was stable disease (SD).

Efficacy Metric	Result	Reference
Best Overall Response (n=14)	28.6% Stable Disease (SD)	[1]
Response by HER2 Status	All 4 cases of SD occurred in patients with HER2 3+ tumors (n=9). All patients with HER2 2+ tumors (n=5) had progressive disease.	[1]
Alternative Cohort (n=7)	4 of 7 patients evaluated had stable disease.	[4]

These results suggest that clinical activity may be correlated with high levels of HER2 expression.^[7]

Correlative and Mechanistic Findings

Correlative studies from blood and tumor biopsies have provided clinical validation for the proposed mechanism of action.

Correlative Finding	Observation	Reference
Trafficking to Tumor	CT-0508 CAR mRNA was detected in post-treatment tumor biopsies of patients.	^[2] ^[8]
Pharmacokinetics	CT-0508 was transiently detectable in peripheral blood.	^[2] ^[4]
Cytokine Elevation	Transient, self-limiting elevations of pro-inflammatory cytokines were observed post-infusion.	^[1] ^[2]
TME Remodeling	Biopsies showed increased myeloid cell activation, T-cell infiltration, activation, and proliferation.	^[2] ^[4] ^[6]
T-Cell Response	TCR sequencing revealed newly expanding T-cell clones in the blood that were also found to accumulate in the TME, suggesting the induction of a tumor-reactive T-cell response.	^[2] ^[4] ^[8]

Conclusion and Future Directions

The interim results from the Phase 1 trial of CT-0508 are promising, demonstrating that this first-in-class anti-HER2 CAR-macrophage therapy is feasible to manufacture and has a

tolerable safety profile in patients with heavily pre-treated, advanced solid tumors.[1][4][8] The therapy was administered without lymphodepleting chemotherapy, a significant departure from CAR-T cell regimens.[6][7]

Early signs of clinical activity, characterized by stable disease, were observed, particularly in patients with high HER2 expression (IHC 3+).[1] Importantly, correlative analyses confirm that CT-0508 traffics to tumors and remodels the tumor microenvironment to induce an anti-tumor T-cell response, consistent with its proposed mechanism of action.[2][6][8]

The study continues to enroll patients, including in a cohort evaluating CT-0508 in combination with pembrolizumab, which may show synergistic effects.[1][3] These early findings support the continued development of CAR-M therapies as a novel approach to treating solid tumors.[1]

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